(S)-Didesmethylsibutramine
Descripción
Propiedades
Número CAS |
229639-57-0 |
|---|---|
Fórmula molecular |
C15H22ClN |
Peso molecular |
251.79 g/mol |
Nombre IUPAC |
(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m0/s1 |
Clave InChI |
WQSACWZKKZPCHN-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Métodos De Preparación
Chiral Sulfinamide-Mediated Asymmetric Synthesis
The most widely validated route employs tert-butanesulfinamide (TBSA) as a chiral auxiliary to enforce enantiomeric purity. Key steps include:
Formation of Sulfinimine Intermediate
1-(4-Chlorophenyl)cyclobutanecarbonitrile is reduced to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL) at −78°C. The aldehyde subsequently reacts with (S)-TBSA in toluene under BF₃·OEt₂ catalysis, forming a sulfinimine intermediate with >98% diastereomeric excess (de).
Diastereoselective Grignard Addition
Isobutylmagnesium bromide is added to the sulfinimine at −45°C, yielding a tertiary sulfinamide. The BF₃·OEt₂ Lewis acid critically directs facial selectivity, favoring the (S)-configuration.
Sulfinyl Group Cleavage
Treatment with 4M HCl in methanol at 100–115°C removes the sulfinyl group, affording (S)-didesmethylsibutramine as a free base. Crystallization from ethyl acetate/heptane achieves ≥99% enantiomeric excess (ee).
Table 1: Impact of Lewis Acids on Enantioselectivity
| Lewis Acid | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| BF₃·OEt₂ | −45 | 98.8 | 85 |
| AlEt₃ | −45 | 72.1 | 63 |
| None | −45 | 12.4 | 28 |
Alternative Synthetic Pathways
Reductive Demethylation of Sibutramine
While less enantioselective, this method involves sequential N-demethylation of sibutramine using boron tribromide (BBr₃) in dichloromethane. However, racemization at elevated temperatures limits ee to ~50%, necessitating chiral chromatography for resolution.
Enzymatic Demethylation
Cytochrome P450 2B6 (CYP2B6)-mediated N-demethylation of desmethylsibutramine has been explored in vitro. While avoiding harsh reagents, scalability challenges and moderate turnover rates (0.8 nmol/min/mg protein) hinder industrial adoption.
Reaction Optimization and Critical Parameters
Temperature Control
Grignard additions performed below −40°C minimize ketimine byproducts, while sulfinyl cleavage at 110°C ensures complete deprotection without racemization.
Solvent Systems
Toluene and tetrahydrofuran (THF) optimize sulfinimine stability, whereas methanol/water mixtures facilitate acid-mediated deprotection.
Purification Techniques
-
Crystallization : Ethyl acetate/heptane (3:1) yields 85% recovery with ≥99.5% purity.
-
Chiral HPLC : Useful for resolving racemic mixtures using Chiralpak AD-H columns (hexane:isopropanol 90:10).
Analytical Validation
Chiral Purity Assessment
Structural Confirmation
-
¹H/¹³C NMR : δ 7.3 (d, 2H, Ar-H), 3.1 (m, 1H, CH-NH), 2.8 (q, 2H, CH₂).
-
IR Spectroscopy : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic).
Industrial Scalability Considerations
Análisis De Reacciones Químicas
Types of Reactions: (S)-Didesmethylsibutramine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-Didesmethylsibutramine has been explored in various scientific research fields:
Chemistry: Used as a model compound to study demethylation reactions and their mechanisms.
Biology: Investigated for its effects on neurotransmitter levels and potential use in treating obesity.
Medicine: Studied for its pharmacological properties and potential therapeutic applications in weight management.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of (S)-Didesmethylsibutramine involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced satiety and reduced appetite, contributing to its potential weight loss effects.
Comparación Con Compuestos Similares
Pharmacodynamic Differences :
- Sibutramine: Acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), promoting satiety. Its N,N-dimethyl groups are critical for binding affinity .
- Didesmethylsibutramine: The absence of both methyl groups reduces metabolic stability and increases clearance rates.
Structural Analogues and Related Impurities
Table 2: Sibutramine Analogues and Impurities
Key Observations :
- Chlorosibutramine : Positional isomerism (2- or 3-chlorophenyl) alters pharmacokinetics and toxicity profiles .
- USP-Related Compounds : These impurities (A–D) arise during synthesis or degradation and are strictly controlled in pharmaceutical-grade sibutramine .
Table 3: Analytical Techniques for Detection
| Method | Target Compound | Limitations | References |
|---|---|---|---|
| GC-FID | Desmethylsibutramine | Linear range: 10–1000 µg/mL | |
| MS/NMR | Sibutramine analogues | Broadened NCH₃ signals in NMR; requires MS for differentiation |
Pharmacological and Regulatory Considerations
- Regulatory Actions : The U.S. Pharmacopeia mandates stringent control of sibutramine-related impurities, including its didesmethyl analogue, in pharmaceutical formulations .
Q & A
Q. What are the validated methods for synthesizing enantiomerically pure (S)-Didesmethylsibutramine, and how do they ensure optical purity?
Enantioselective synthesis of this compound typically involves chiral resolution techniques such as asymmetric catalysis or chromatographic separation. For example, Fang et al. (1999) utilized single-crystal X-ray analysis to confirm absolute configuration, ensuring >99% enantiomeric excess (ee) . Key steps include:
- Use of chiral auxiliaries or catalysts to induce stereoselectivity.
- Validation via polarimetry, circular dichroism (CD), or HPLC with chiral stationary phases.
- Crystallization protocols to isolate the (S)-enantiomer from racemic mixtures.
Q. What analytical techniques are recommended for detecting this compound in complex matrices like dietary supplements?
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard. Lee et al. (2019) employed HPLC-MS to identify this compound in adulterated supplements, achieving detection limits of 0.1 µg/g . Methodological considerations include:
Q. What is the pharmacological significance of this compound compared to its racemic or (R)-enantiomer?
The (S)-enantiomer exhibits distinct dopamine reuptake inhibition properties, as demonstrated in receptor binding assays. Patent EP1246789 highlights its 3–5× higher affinity for dopamine transporters versus the (R)-form, suggesting enantiomer-specific neuropharmacological effects . Key studies involve:
- Radioligand displacement assays (e.g., using [³H]-dopamine).
- In vitro neuronal uptake inhibition models.
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic stability data between in vitro and in vivo models for this compound?
Discrepancies often arise from differences in enzyme kinetics or interspecies variability. A systematic approach includes:
- Comparative metabolism studies : Use hepatocyte microsomes from multiple species (human, rat) to assess cytochrome P450-mediated oxidation .
- Pharmacokinetic modeling : Integrate in vitro half-life (t₁/₂) data with allometric scaling for in vivo predictions .
- Isotope tracing : Track metabolites via ¹⁴C-labeled this compound in bile-duct cannulated models .
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?
Accelerated stability testing (ICH Q1A) protocols are critical:
- Forced degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and 40°C/75% RH (humidity) for 4 weeks .
- Analytical endpoints : Monitor degradation via HPLC peak area reduction and LC-MS identification of breakdown products (e.g., desmethyl derivatives) .
- Kinetic analysis : Calculate activation energy (Eₐ) using the Arrhenius equation to predict shelf-life .
Q. How can chiral separation techniques be optimized for this compound in pharmacokinetic studies?
Advanced chiral chromatography methods include:
- Supercritical fluid chromatography (SFC) : Reduces solvent use and improves resolution vs traditional HPLC .
- Capillary electrophoresis (CE) with cyclodextrin additives : Achieves baseline separation in <10 minutes .
- Method validation : Assess robustness using factorial design (e.g., varying pH, buffer concentration) to optimize resolution (Rs > 2.0) .
Methodological Frameworks
Q. Designing a systematic review to evaluate the neurotoxic potential of this compound: What search strategies and inclusion criteria are essential?
Follow PRISMA guidelines:
- Search strings : Combine MeSH terms ("Dopamine Reuptake Inhibitors," "Stereoisomerism") with keywords ("S-Didesmethylsibutramine," "Neurotoxicity") in PubMed/Embase .
- Inclusion criteria : Prioritize peer-reviewed studies with in vivo neurobehavioral assays (e.g., rotarod tests) and histopathological data .
- Risk of bias assessment : Use SYRCLE’s tool for animal studies to evaluate randomization and blinding .
Q. How to address conflicting receptor binding data between academic studies and patent claims for this compound?
Apply triangulation:
- Replicate assays : Use identical receptor preparations (e.g., cloned human dopamine transporters) and ligand concentrations .
- Meta-analysis : Pool Ki values from multiple studies, applying random-effects models to account for heterogeneity .
- Patent scrutiny : Cross-reference experimental sections in EP1246789 with peer-reviewed methodologies to identify protocol variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
